6-chloro-2-(2-chlorophenyl)-1H-benzimidazole
Overview
Description
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole is a benzimidazole derivative, a class known for its wide range of biological and pharmacological activities. These compounds are of significant interest due to their chemical and structural diversity, which allows for extensive modifications and the exploration of various biological activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. A study by Gürbüz et al. (2016) detailed the synthesis and characterization of related benzimidazole derivatives, emphasizing the analytical data, spectral analysis, and the importance of substituent effects on the benzimidazole core structure (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied through various spectroscopic methods and theoretical calculations. Kaynak et al. (2008) provided insights into the crystal structure of a similar compound, revealing the planarity of the benzimidazole ring system and the specific orientation of substituents, which is crucial for understanding the compound's reactivity and interactions (Kaynak, Özbey, Tunçbilek, & Alp, 2008).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation, which are instrumental in further modifying the compound's chemical structure for specific applications. The presence of chlorine atoms in 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole significantly affects its chemical reactivity, influencing the electron distribution within the molecule and its interaction with other chemical entities.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. The study by Saral et al. (2017) on benzimidazole derivatives highlighted the impact of substituents on these properties, providing a comparative analysis of their physical characteristics (Saral, Özdamar, & Uçar, 2017).
Scientific Research Applications
-
6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide
- Application Summary : This compound is a type of quinazoline derivative. Quinazoline derivatives have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
- Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
- Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .
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N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole
- Application Summary : These compounds were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods of Application : The synthesis of these compounds involves organic chemistry techniques and procedures .
- Results or Outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
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2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile
- Application Summary : This compound is a type of quinoline derivative. It was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
- Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
- Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .
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Prescribed Drugs Containing Nitrogen Heterocycles
- Application Summary : Nitrogen heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products. More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures .
- Methods of Application : The synthesis of these compounds involves organic chemistry techniques and procedures .
- Results or Outcomes : These compounds are used in several prescribed drugs and have been shown to have various pharmacological properties .
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6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide
- Application Summary : This compound is a type of quinazoline derivative. Quinazoline derivatives have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
- Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
- Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBPLMLCWMQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931395 | |
Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
CAS RN |
14225-75-3 | |
Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC128741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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